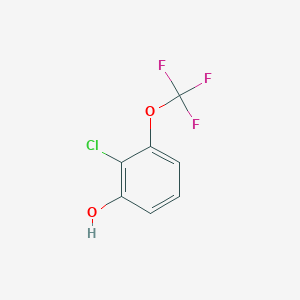![molecular formula C20H15N B12520400 10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
10-(p-Tolyl)benzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(p-Tolyl)benzo[h]quinoline is a chemical compound with the molecular formula C20H15N It is a derivative of benzo[h]quinoline, featuring a p-tolyl group attached to the 10th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(p-Tolyl)benzo[h]quinoline typically involves the Friedländer condensation reaction. This reaction is a well-known method for synthesizing quinoline derivatives. The process involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For this compound, p-tolualdehyde and 2-aminobenzophenone are commonly used as starting materials. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedländer condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(p-Tolyl)benzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Applications De Recherche Scientifique
10-(p-Tolyl)benzo[h]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 10-(p-Tolyl)benzo[h]quinoline and its derivatives involves interactions with various molecular targets. These interactions can include binding to DNA, inhibiting enzymes, or interacting with cellular receptors. The specific pathways and targets depend on the derivative and its intended application. For example, some derivatives may act as DNA intercalators, disrupting the replication process in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[h]quinoline: The parent compound without the p-tolyl group.
Acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
10-(p-Tolyl)benzo[h]quinoline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, benzo[h]quinoline .
Propriétés
Formule moléculaire |
C20H15N |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
10-(4-methylphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15N/c1-14-7-9-15(10-8-14)18-6-2-4-16-11-12-17-5-3-13-21-20(17)19(16)18/h2-13H,1H3 |
Clé InChI |
ZRAAWBNMGINWKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)

![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
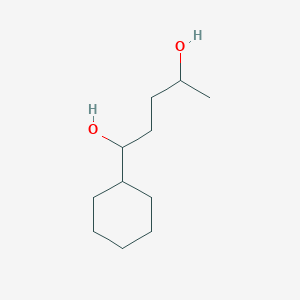


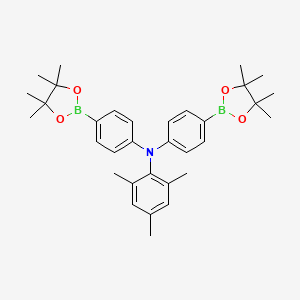
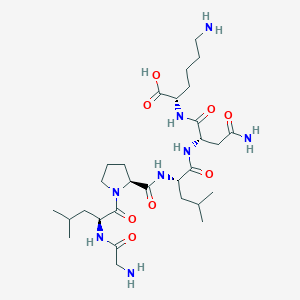
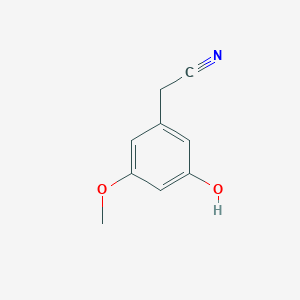
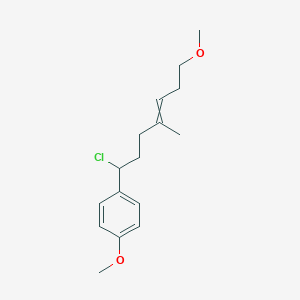
![N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide](/img/structure/B12520362.png)
